molecular formula C25H52O2Si B14447890 Trimethylsilyl docosanoate CAS No. 74367-36-5

Trimethylsilyl docosanoate

Cat. No.: B14447890
CAS No.: 74367-36-5
M. Wt: 412.8 g/mol
InChI Key: BJBBFOVJCKMBAL-UHFFFAOYSA-N
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Description

Trimethylsilyl docosanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a docosanoate moiety. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl docosanoate can be synthesized through the reaction of docosanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:

Docosanoic acid+Trimethylsilyl chlorideTrimethylsilyl docosanoate+HCl\text{Docosanoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Docosanoic acid+Trimethylsilyl chloride→Trimethylsilyl docosanoate+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl docosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl docosanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethylsilyl docosanoate exerts its effects involves the formation of a stable trimethylsilyl group that protects reactive sites on molecules. This protection allows for selective reactions to occur without interference from other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the original functional group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl acetate
  • Trimethylsilyl propionate
  • Trimethylsilyl butyrate

Uniqueness

Trimethylsilyl docosanoate is unique due to its long-chain docosanoate moiety, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high molecular weight and specific hydrophobic characteristics .

Properties

CAS No.

74367-36-5

Molecular Formula

C25H52O2Si

Molecular Weight

412.8 g/mol

IUPAC Name

trimethylsilyl docosanoate

InChI

InChI=1S/C25H52O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-28(2,3)4/h5-24H2,1-4H3

InChI Key

BJBBFOVJCKMBAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

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